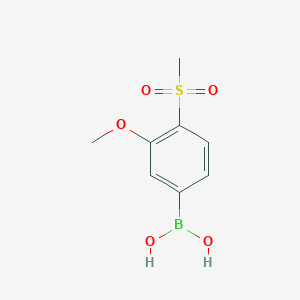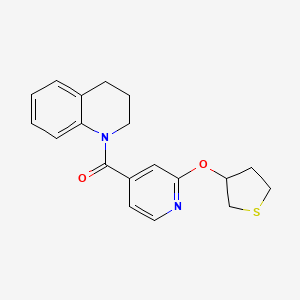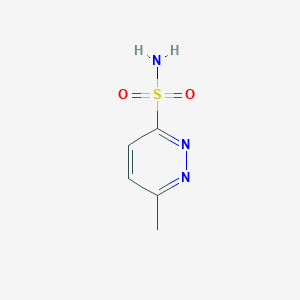
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Methanesulfonyl-3-methoxyphenyl)boronic acid” is a chemical compound with the empirical formula C8H11BO5S . It is a solid substance and is often used in laboratory settings .
Molecular Structure Analysis
The molecular weight of “(4-Methanesulfonyl-3-methoxyphenyl)boronic acid” is 230.05 . Its SMILES string is O=S(C(C=C1)=C(OC)C=C1B(O)O)©=O , and its InChI is 1S/C8H11BO5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5,10-11H,1-2H3 .Chemical Reactions Analysis
Boronic acids, including “(4-Methanesulfonyl-3-methoxyphenyl)boronic acid”, can undergo a variety of chemical transformations . These include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is also possible, though not well developed .Applications De Recherche Scientifique
Boronic Acid Catalysis
Boronic acids, including (4-Methanesulfonyl-3-methoxyphenyl)boronic acid, are primarily known for their utility as reagents in transition metal-catalyzed transformations. A novel application emerges from their use as catalysts in organic reactions. Boronic acids can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation under mild conditions. This capacity is exploited in boronic acid catalysis (BAC) for the electrophilic activation of carboxylic acids, leading to amide formation, cycloadditions, and conjugate additions. Alcohols can be activated to form carbocation intermediates for selective Friedel-Crafts-type reactions, while diols and saccharides form tetrahedral adducts, increasing their nucleophilic character towards electrophiles. This approach demonstrates high atom economy and selectivity by avoiding wasteful stoichiometric activation of hydroxy groups into more reactive but less selective intermediates (Hall, 2019).
Crystal Structure Analysis
The crystal structure of methanesulfonate salt of 3-(N-methyl)pyridinium boronic acid, a compound closely related to (4-Methanesulfonyl-3-methoxyphenyl)boronic acid, was determined by X-ray crystallography. This study provides insights into the structural characteristics of boronic acid derivatives, demonstrating strong O-H…O-S hydrogen bonds and highlighting the versatility of boronic acids in forming stable crystal structures. Such analyses are crucial for understanding the molecular interactions and potential reactivity of boronic acid derivatives in various chemical contexts (Iwatsuki et al., 2011).
Synthesis and Characterization of Self-Assemblies
Diethyltin(methoxy)methanesulfonate's reaction with t-butylphosphonic acid in different solvents leads to the formation of novel three-dimensional self-assemblies. These compounds, derived from interactions involving sulfonate-phosphonate ligands, exhibit unique structural motifs and continuous channels in the solid state, occupied by solvent molecules. This research demonstrates the potential of (4-Methanesulfonyl-3-methoxyphenyl)boronic acid derivatives in constructing multifunctional, supramolecular assemblies with diverse applications in materials science (Shankar et al., 2011).
Metal-Free Coupling Reactions
The ability of boronic acids to participate in metal-free coupling reactions with saturated heterocyclic sulfonylhydrazones offers a novel pathway for synthesizing functionalized sp(2)-sp(3) linked bicyclic building blocks. This procedure facilitates the creation of a range of oxetanes, piperidines, and azetidines from their parent ketones, showcasing the versatility of boronic acids in organic synthesis and the development of pharmaceutical intermediates (Allwood et al., 2014).
Safety and Hazards
“(4-Methanesulfonyl-3-methoxyphenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding inhalation of dust, fume, gas, mist, or vapors . It should be stored in a well-ventilated place, with the container kept tightly closed .
Orientations Futures
“(4-Methanesulfonyl-3-methoxyphenyl)boronic acid” may be used in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . It may also be used in directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles .
Mécanisme D'action
Mode of Action
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid, like other boronic acids, is likely to interact with its targets through the boron atom, which can form reversible covalent bonds with biological molecules . This allows the compound to modulate the activity of its targets, potentially leading to changes in cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Methanesulfonyl-3-methoxyphenyl)boronic acid . These factors could include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system in which the compound is acting.
Propriétés
IUPAC Name |
(3-methoxy-4-methylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUUTBYHOBCTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)
![N-(2,3-dimethylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2750066.png)

![(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2750069.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2750070.png)
![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2750071.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)

![Ethyl 6-ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750077.png)
![(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid](/img/structure/B2750079.png)
![3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2750081.png)

![Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate](/img/structure/B2750083.png)